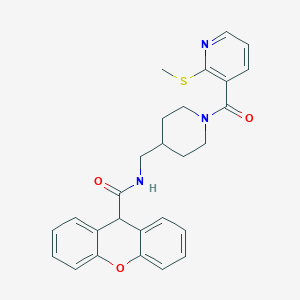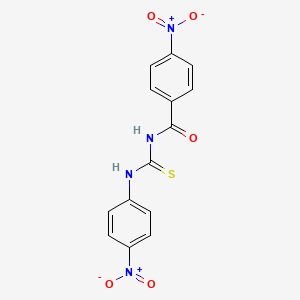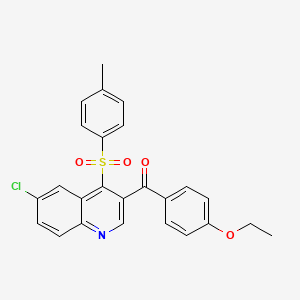![molecular formula C9H15NO4 B2768632 5-[(Dimethylamino)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 227201-29-8](/img/structure/B2768632.png)
5-[(Dimethylamino)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Dimethylamino)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione is an organic compound with a complex structure that includes a dioxane ring and a dimethylamino group
Mechanism of Action
Target of Action
It is known that similar compounds, such as 8-hydroxyquinolines (8hqs), have been used or tested for use in numerous medicinal applications, including treatments for bacterial infection, alzheimer’s disease, and cancer .
Mode of Action
It is suggested that similar compounds, like pbt2 (a type of 8hq), act as copper and zinc ionophores, causing cellular accumulation of these ions rather than metal depletion . This suggests that 5-[(Dimethylamino)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione might interact with its targets in a similar way.
Biochemical Pathways
It is known that similar compounds, such as 8hqs, can induce alterations to metal ion homeostasis, as well as cytotoxicity and cell death .
Pharmacokinetics
It is known that similar compounds, such as 8hqs, are absorbed very rapidly after intramuscular injection, with virtually complete absorption and a bioavailability of 90% to 100% compared with intravenous administration .
Result of Action
It is suggested that similar compounds, like pbt2, can cause significant cytotoxicity and changes in intracellular metal ion homeostasis .
Action Environment
It is known that similar compounds, such as 8hqs, can be influenced by various environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Dimethylamino)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the reaction of dimethylamine with a suitable precursor that contains the dioxane ring. One common method involves the use of base-catalyzed Michael additions, which are efficient and can be performed under mild conditions . The reaction conditions often include the use of a solvent such as methanol or ethanol, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
5-[(Dimethylamino)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxane oxides, while reduction can produce dimethylamine derivatives.
Scientific Research Applications
5-[(Dimethylamino)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and other biological processes.
Industry: Used in the production of fine chemicals and as a solvent in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: Another compound with a dimethylamino group and similar reactivity.
4-Dimethylaminopyridine: A derivative of pyridine with similar nucleophilic properties.
Uniqueness
5-[(Dimethylamino)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to its dioxane ring structure, which imparts distinct chemical properties and reactivity compared to other dimethylamino compounds. This uniqueness makes it valuable in specific applications where other compounds may not be suitable.
Properties
IUPAC Name |
5-[(dimethylamino)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-9(2)13-7(11)6(5-10(3)4)8(12)14-9/h6H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDPHIODDGUUAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)CN(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl (2R,4S)-4-fluoro-2-{3-[(methylamino)methyl]-1H-1,2,4-triazol-5-yl}pyrrolidine-1-carboxylate hydrochloride](/img/structure/B2768549.png)


![2-(2,5-dioxopyrrolidin-1-yl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2768556.png)
![3-Methyl-8-thiabicyclo[3.2.1]octan-3-amine hydrochloride](/img/structure/B2768558.png)




![N-[5-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]ADAMANTANE-1-CARBOXAMIDE](/img/structure/B2768566.png)
![N-[2-(4-{1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazol-3-yl}phenoxy)ethyl]-N-methyl-2-pyridinamine](/img/structure/B2768567.png)
![N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2768569.png)
![{[(3,4-DIMETHYLPHENYL)METHYL]CARBAMOYL}METHYL 2-FLUOROBENZOATE](/img/structure/B2768570.png)
